molecular formula C9H10O4 B14711818 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde CAS No. 13865-18-4

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde

Katalognummer: B14711818
CAS-Nummer: 13865-18-4
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: WBWOUTURYQUQQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a chemical compound that belongs to the benzofuran family. . This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dioxo group and an aldehyde functional group.

Vorbereitungsmethoden

The synthesis of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst can yield benzofuran derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anticancer, antibacterial, and antiviral agents . This compound’s unique structure makes it a valuable candidate for drug development and other therapeutic applications. Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .

Wirkmechanismus

The mechanism of action of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects. The benzofuran ring structure also contributes to its ability to interact with biological targets, enhancing its overall activity .

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as 1,3-Dioxooctahydro-2-benzofuran-5-carbonyl chloride and 1,3-Dihydro-2-benzofuran-5-carbaldehyde . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the aldehyde group in this compound makes it unique, as it can undergo specific reactions that other derivatives cannot.

Eigenschaften

CAS-Nummer

13865-18-4

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H10O4/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h4-7H,1-3H2

InChI-Schlüssel

WBWOUTURYQUQQP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1C=O)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.